2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one
Description
Properties
IUPAC Name |
2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-15-14-19-22(13-7-10-16-8-3-2-4-9-16)20(24)17-11-5-6-12-18(17)23(19)21-15/h2-12,14H,13H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNYPEFEDLYAEE-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=O)N(C2=C1)CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C3=CC=CC=C3C(=O)N(C2=C1)C/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one is a compound of significant interest due to its potential biological activities. This article explores the compound's biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant research findings.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[1,5-a]quinazolin derivatives exhibit promising anticancer properties. The mechanism often involves the inhibition of key enzymes involved in tumor growth.
Case Studies and Findings
- Inhibition of Tumor Cell Lines :
- A study evaluated various derivatives against different cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The compound showed significant cytotoxic effects with IC50 values ranging from 10 µM to 12 µM for these cell lines .
- Table 1 summarizes the cytotoxic activity of related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
- Mechanism of Action :
Anti-inflammatory Activity
The pyrazolo[1,5-a]quinazolin derivatives have also been investigated for their anti-inflammatory properties. Inhibition of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) has been highlighted as a significant mechanism through which these compounds exert their effects.
Research Insights
A patent review indicated that compounds similar to this compound are effective IRAK4 inhibitors, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have been documented in several studies. These compounds show activity against various bacterial strains, making them candidates for further development as antibacterial agents.
Study Findings
- Bacterial Inhibition :
- Research has shown that certain pyrazolo derivatives inhibit bacterial growth effectively, with mechanisms involving disruption of bacterial cell wall synthesis and function.
- Table 2 presents findings on the antibacterial activity against common pathogens:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | E. coli | 25 µg/mL |
| Compound Y | S. aureus | 15 µg/mL |
Chemical Reactions Analysis
Table 1: Key Synthetic Pathways
Electrophilic and Nucleophilic Reactivity
The pyrazoloquinazolinone core exhibits dual reactivity:
-
Electrophilic Sites : The C2 methyl group and C4 styryl substituent activate the quinazolinone ring for electrophilic substitution .
-
Nucleophilic Sites : The N3 nitrogen and carbonyl oxygen participate in hydrogen bonding and nucleophilic attacks, enabling interactions with biological targets like PARP-1 .
Key Observations:
-
PARP-1 Inhibition : Pyrazolo[1,5-a]quinazolin-5-one derivatives with polar substituents at C2 (e.g., amides) show nanomolar inhibition due to enhanced hydrogen bonding with the enzyme’s active site .
-
Antimicrobial Activity : Styryl-substituted analogs demonstrate improved gram-positive antibacterial activity, attributed to enhanced membrane penetration .
Functionalization at the Styryl Group
The (E)-3-phenylprop-2-enyl moiety undergoes characteristic alkene reactions:
-
Diels-Alder Reactions : The conjugated diene system participates in cycloadditions to form polycyclic derivatives .
-
Oxidation : Selective oxidation of the double bond forms epoxides or diols, which are intermediates for further functionalization .
Table 2: Styryl Group Reactivity
| Reaction | Product | Application |
|---|---|---|
| Epoxidation | Epoxide | Anticancer prodrugs |
| Hydrogenation | Saturated propyl chain | Reduced cytotoxicity |
| Cross-coupling | Biaryl derivatives | Enhanced π-π stacking |
Biological Activity Correlations
The compound’s bioactivity is modulated by its substituents:
-
Anticancer Activity : Styryl groups enhance DNA intercalation, as seen in EGFR/HER2 inhibitors (IC₅₀ = 0.096 μM for related quinazolines) .
-
Antiviral Potential : Analogous styrylquinazolines inhibit cytomegalovirus (EC₅₀ = 0.15–0.21 μM) .
Mechanistic Insights:
-
The styryl group’s planarity improves binding to kinase ATP pockets .
-
Methyl at C2 sterically shields the core, reducing off-target interactions .
Degradation and Stability
-
Hydrolytic Stability : The pyrazoloquinazolinone core resists hydrolysis under physiological pH but degrades in strong acids/bases via ring opening .
-
Photoreactivity : The styryl group undergoes [2+2] cycloaddition under UV light, forming dimers .
Comparative Reactivity with Analogs
Comparison with Similar Compounds
Substituent Variations at Position 4
The substituent at position 4 significantly influences the compound’s physicochemical and biological properties. Key analogs include:
Key Observations:
- The unsubstituted base scaffold (MW 199.21) serves as a template for introducing functional groups .
- Phenoxy substituents (e.g., in triazoloquinazolines) improve binding to kinase ATP pockets due to aromatic π-π stacking .
- Aminoalkoxy groups enhance solubility and topoisomerase I inhibition, as seen in non-camptothecin analogs .
- Fluorine increases metabolic stability and electronegativity, improving pharmacokinetics .
- The (E)-3-phenylprop-2-enyl group in the target compound likely enhances lipophilicity and membrane permeability compared to polar substituents (e.g., aminoalkoxy).
Core Structure Modifications
Pyrazoloquinazolinones are structurally related to other fused heterocycles:
- Pyrazolo[1,5-a]pyrimidines : Smaller bicyclic system (pyrazole + pyrimidine) with applications as kinase inhibitors . These lack the quinazoline ring’s carbonyl group, reducing hydrogen-bonding capacity.
- Triazolo[1,5-a]quinazolines : Additional nitrogen atoms improve solubility but may reduce blood-brain barrier penetration .
Q & A
What are the key synthetic routes for 2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one, and how are reaction conditions optimized for high purity?
Basic Research Focus
The synthesis typically involves multi-step pathways, including cyclization and functionalization of the pyrazoloquinazoline core. A copper-catalyzed cascade reaction in aqueous media has been reported for analogous pyrazolo[1,5-a]quinazolin-5-ones, using methyl 2-bromobenzoate and pyrazol-5-amine precursors under nitrogen at 100°C . Key optimization parameters include:
- Catalyst loading : Copper iodide (CuI) at 20 mol% ensures efficient coupling.
- Solvent choice : Water-mediated systems reduce toxicity and improve selectivity.
- Purification : Column chromatography with petroleum ether/ethyl acetate (3:1) achieves >95% purity .
How can researchers characterize the structural integrity of this compound, and what analytical techniques are critical for validation?
Basic Research Focus
Structural validation requires:
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., E-configuration of the propenyl group) .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ ion matching C22H18N3O).
- HPLC : Monitors intermediate purity (>98% by reverse-phase C18 column) .
What computational strategies predict the compound’s binding interactions with biological targets like metabotropic glutamate receptors (mGluRs)?
Advanced Research Focus
Molecular docking and dynamics simulations model interactions with mGluR2/3 allosteric sites:
- Docking software (e.g., AutoDock Vina) : Predicts binding affinities using crystal structures (PDB: 6N4S for mGluR2) .
- Free-energy perturbation (FEP) : Quantifies substituent effects on receptor selectivity (e.g., pyrimidin-5-yl groups enhance mGluR2/3 dual activity) .
How do structural modifications influence biological activity, and what SAR trends are observed in pyrazoloquinazoline derivatives?
Advanced Research Focus
Structure-Activity Relationship (SAR) studies reveal:
- Substituent position : Methyl groups at C2 improve metabolic stability, while E-propenyl chains at C4 enhance blood-brain barrier penetration .
- Heterocyclic appendages : Pyrimidine substitutions at C8 increase mGluR2/3 NAM potency (IC50 < 50 nM) but reduce mGluR3 selectivity .
- Molecular switching : Minor changes (e.g., replacing phenyl with naphthyl) invert activity from antagonism to agonism .
What experimental strategies resolve contradictions in biological assay data (e.g., divergent IC50 values across studies)?
Advanced Research Focus
Contradictions arise from assay variability (e.g., cell line differences). Mitigation strategies include:
- Orthogonal assays : Cross-validate using calcium flux (FLIPR) and cAMP accumulation assays .
- Proteolytic stability tests : Confirm compound integrity post-incubation via LC-MS .
- Structural analogs : Compare activity of derivatives to isolate confounding variables (e.g., solvent effects) .
How can researchers optimize reaction yields for scale-up synthesis while maintaining regioselectivity?
Advanced Research Focus
Scale-up challenges involve balancing yield and selectivity:
- Temperature control : Maintaining 100°C prevents byproduct formation in cyclization steps .
- Catalyst recycling : Recover CuI via aqueous extraction (85% recovery rate) .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for intermediates .
What are the challenges in achieving selective mGluR2 vs. mGluR3 modulation, and how are they addressed?
Advanced Research Focus
Selectivity hurdles stem from receptor homology (>70% sequence identity):
- Pharmacophore modeling : Identifies critical hydrogen-bonding residues (e.g., Lys74 in mGluR2) .
- Fluorine scanning : Introduces fluorine at C7 to disrupt mGluR3 binding (ΔpIC50 = 1.2) .
- In vivo profiling : Assess brain penetration (Kp > 0.5) to exclude peripherally restricted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
